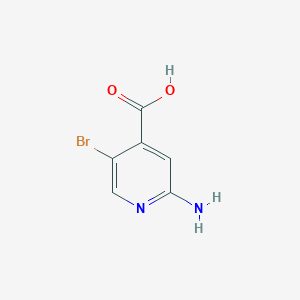

2-Amino-5-bromoisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJKKHUIIDAXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662790 | |

| Record name | 2-Amino-5-bromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-23-0 | |

| Record name | 2-Amino-5-bromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromoisonicotinic Acid: Properties and Synthetic Applications

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Amino-5-bromoisonicotinic acid is a halogenated pyridine derivative that has emerged as a strategically important building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing an amino group, a carboxylic acid, and a bromine atom on a pyridine scaffold—offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and synthetic utility, with a focus on its application in the development of novel therapeutics. The strategic placement of the bromine atom makes it an ideal substrate for cross-coupling reactions, enabling the construction of complex molecular architectures.

Molecular Structure and Identifiers

The structural integrity and unambiguous identification of a chemical entity are paramount for reproducible scientific research.

-

Chemical Name: this compound

-

Synonyms: 2-Amino-5-bromo-4-pyridinecarboxylic acid[1]

-

CAS Number: 1000339-23-0[1]

-

Molecular Formula: C₆H₅BrN₂O₂[1]

-

Molecular Weight: 217.02 g/mol [2]

-

SMILES: NC1=NC=C(Br)C(C(=O)O)=C1[1]

-

InChI: InChI=1S/C6H5BrN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. While experimental data for this specific molecule is not widely published, a combination of predicted data and information from closely related analogues provides a reliable profile.

| Property | Value / Description | Source |

| Appearance | Expected to be an off-white to pale yellow crystalline powder. | Inferred from methyl ester[3] |

| Melting Point | >250 °C (Decomposes). Similar compounds show high melting points. | Predicted/Inferred |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | Inferred from methyl ester[3] |

| pKa (Predicted) | 1.16 ± 0.10 (most acidic, carboxylic acid) | ChemAxon |

| XLogP3-AA | 1.3 | PubChem[4] |

| Hydrogen Bond Donors | 2 (Amino group, Carboxylic acid) | PubChem[4] |

| Hydrogen Bond Acceptors | 4 (Pyridine N, Amino N, Carbonyl O, Hydroxyl O) | PubChem[4] |

Note: Some properties are based on predictions or data from the corresponding methyl ester due to a lack of published experimental data for the free acid.

Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis is essential for verifying the structure and purity of a synthesized compound. Below is an expert analysis of the expected spectral data for this compound.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

~8.1-8.3 ppm (s, 1H): This singlet corresponds to the proton at the C6 position (H-6). Its downfield shift is due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen atom.

-

~6.6-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C3 position (H-3). It appears more upfield due to the strong electron-donating effect of the adjacent amino group at C2.

-

Broad signals for -NH₂ and -COOH: The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The -COOH proton is typically found far downfield (>12 ppm), while the -NH₂ protons are often observed in the 5-7 ppm range.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, as there is no molecular symmetry.

-

~165-170 ppm: Carboxylic acid carbon (C=O).

-

~158-162 ppm: C2, attached to the amino group.

-

~150-155 ppm: C6, adjacent to the ring nitrogen.

-

~140-145 ppm: C4, attached to the carboxylic acid group.

-

~110-115 ppm: C3, adjacent to the amino group.

-

~105-110 ppm: C5, attached to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

3300-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1670 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring and N-H bending of the amino group.

-

~1250-1200 cm⁻¹: C-N stretching of the aromatic amine.

-

~1050-1000 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound would show a prominent molecular ion peak.

-

[M+H]⁺: at m/z 217/219, corresponding to the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.

-

[M-H]⁻: at m/z 215/217 in negative ion mode.

-

Fragmentation: A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this provides a powerful method to introduce a wide variety of aryl or heteroaryl substituents at the C5 position. This is a key strategy in drug development for exploring the structure-activity relationship (SAR) of a lead compound. The high reactivity of the C-Br bond in these reactions is a key feature.[3]

The general workflow involves reacting the brominated pyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocols

Trustworthy protocols are the foundation of successful research. The following section details a plausible method for the synthesis of the title compound.

Synthesis of this compound via Electrophilic Bromination

This protocol is based on established procedures for the bromination of activated pyridine rings. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. Steric hindrance from the C4-carboxylic acid group favors substitution at the C5 position.

Rationale: Direct bromination is a common and efficient method for halogenating electron-rich aromatic systems. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination or side reactions compared to using elemental bromine. Acetonitrile is selected as a polar aprotic solvent to facilitate the dissolution of the starting material and reagents.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoisonicotinic acid (1.38 g, 10 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the suspension at room temperature.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) to the suspension in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold acetonitrile (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted NBS and succinimide byproduct.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Hazard Identification: The compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value building block whose chemical properties make it exceptionally useful for the synthesis of complex molecules, particularly in the field of drug discovery. Its capacity to undergo selective modifications, most notably through Suzuki-Miyaura cross-coupling, allows for the systematic exploration of chemical space around a core scaffold. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. 2-amino-5-bromopyridine-4-carboxylic acid 95% | CAS: 1000339-23-0 | AChemBlock [achemblock.com]

- 2. 5-Amino-2-bromopyridine-4-carboxylic acid | C6H5BrN2O2 | CID 21530476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-5-bromoisonicotinic acid CAS number 40363-33-3

An In-Depth Technical Guide to 2-Amino-5-bromoisonicotinic Acid

Abstract

This technical guide offers a comprehensive examination of this compound, a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of its physicochemical characteristics, synthesis and purification methodologies, and key reactivity profiles, with a particular focus on its application in the strategic construction of complex molecular architectures. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with field-proven insights, detailing validated protocols and the causal reasoning behind experimental choices.

Table of Contents

-

Introduction: The Strategic Value of Polysubstituted Pyridines

-

Physicochemical Profile and Structural Analysis

-

Synthesis and Purification Strategies

-

3.1. Common Synthetic Approach

-

3.2. Protocol for High-Purity Recrystallization

-

-

Reactivity and Synthetic Utility

-

4.1. The Suzuki-Miyaura Cross-Coupling Reaction

-

4.2. The Buchwald-Hartwig Amination

-

-

Applications in Drug Discovery

-

5.1. Role as a Kinase Inhibitor Scaffold

-

-

Safety, Handling, and Storage

-

References

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in modern pharmacology, integral to the structure of numerous approved drugs. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a cornerstone of molecular design. Halogenated pyridine derivatives, such as this compound, are particularly valuable as versatile synthetic intermediates. The bromine atom at the 5-position serves as a highly effective reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse molecular fragments. Concurrently, the amino and carboxylic acid moieties at the 2- and 4-positions provide orthogonal sites for further derivatization. This trifunctional nature allows for the rapid assembly of complex, three-dimensional molecules, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[1]

Physicochemical Profile and Structural Analysis

A foundational understanding of a molecule's intrinsic properties is essential for its successful application in synthesis and material design.

Note on CAS Number: The CAS number provided in the topic (40363-33-3) is not widely cited in available literature for this specific structure. A constitutional isomer, 2-Amino-5-bromonicotinic acid, is commonly associated with CAS 52833-94-0.[2][3][4][5] This guide will focus on the chemical entity known as this compound based on its name and structure.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Amino-5-bromonicotinic acid |

| CAS Number | 1000339-23-0 (Reported) | 52833-94-0 |

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₅BrN₂O₂[3][4] |

| Molecular Weight | 217.02 g/mol | 217.02 g/mol [3][4] |

| Appearance | Off-white to pale yellow powder[6] | White to off-white powder |

| Melting Point | Not widely reported | ~230-240 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF[6] | Soluble in DMSO, methanol |

Structural Rationale: The key to this molecule's utility lies in its electronic architecture. The C2-amino group acts as an electron-donating group, while the C4-carboxylic acid is electron-withdrawing. The C5-bromine atom's reactivity is modulated by these substituents, making it an excellent substrate for palladium-catalyzed reactions.

Synthesis and Purification Strategies

Robust and reproducible synthesis and purification are paramount for generating high-quality material, which is critical for the success of subsequent sensitive catalytic reactions.

Common Synthetic Approach

The synthesis of related compounds like 2-amino-5-bromonicotinic acid is often achieved through the direct bromination of the corresponding 2-aminonicotinic acid precursor.[2] This established methodology provides a reliable route to the target scaffold.

Caption: General workflow for the synthesis of the target compound.

Expertise & Causality:

-

Reagent Choice: N-Bromosuccinimide (NBS) is frequently used as it is a solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine.

-

Solvent System: Conducting the reaction in a strong acid like sulfuric acid protonates the pyridine nitrogen. This deactivates the ring toward electrophilic substitution, thereby enhancing regioselectivity and preventing undesired side reactions.

Protocol for High-Purity Recrystallization

Objective: To achieve >98% purity, suitable for demanding applications such as transition metal catalysis.

Methodology:

-

Solvent Selection: Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol/water, DMF).

-

Dissolution: Add the crude solid to a minimal volume of the chosen hot solvent and stir until fully dissolved.

-

Hot Filtration: If insoluble impurities are visible, perform a rapid filtration of the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization of the product.

-

Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Gently wash the filter cake with a small amount of cold, fresh solvent to rinse away any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Trustworthiness: The protocol's success is validated by analyzing the final product's purity via HPLC and confirming its identity using ¹H NMR and Mass Spectrometry. The melting point should also be sharp and consistent with reference values.

Reactivity and Synthetic Utility

The synthetic power of this compound is primarily realized through reactions at the C5-bromine position.

Caption: Major cross-coupling reactions involving the title compound.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.[7][8]

Detailed Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₃PO₄ (2.0 equiv.).

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Heating: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) under the inert atmosphere.

-

Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

-

Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[7]

Authoritative Grounding: The mechanism proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8]

The Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.[9][10]

Detailed Protocol:

-

Inert Atmosphere: In a glovebox or a Schlenk tube, combine the this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu).[9]

-

Degassing & Solvent: Ensure the vessel is under an inert atmosphere before adding an anhydrous, degassed solvent like toluene or dioxane.

-

Heating: Heat the reaction mixture with vigorous stirring to 100-110 °C.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up & Purification: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed, dried, and purified by chromatography.[9]

Expertise Insight: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[10]

Applications in Drug Discovery

Role as a Kinase Inhibitor Scaffold

The 2-aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors.[1] It forms crucial hydrogen bonds with the backbone of the kinase hinge region. This compound serves as an ideal starting point for such inhibitors. The 5-position can be elaborated using Suzuki coupling to introduce lipophilic groups that occupy the hydrophobic pocket, while the carboxylic acid can be converted to various amides to interact with the solvent-exposed region, thereby modulating potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Hazard Identification:

-

Irritation: Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][13]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated chemical fume hood.[13]

-

Wear standard PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Avoid dust formation during handling.[11]

Storage:

-

Store in a cool, dry, and well-ventilated area.[11]

-

Keep the container tightly sealed to prevent moisture ingress.[11]

-

Store away from strong oxidizing agents.

Conclusion and Future Perspective

This compound is a quintessential example of a modern synthetic building block, offering multiple, orthogonally reactive sites for molecular elaboration. Its utility in constructing libraries of complex molecules for drug discovery, particularly for targets like protein kinases, is well-established. Future applications will likely leverage this scaffold in the development of new materials and expand its use in other areas of medicinal chemistry as novel cross-coupling technologies continue to emerge.

References

- 1. This compound | 1000339-23-0 | Benchchem [benchchem.com]

- 2. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]

- 3. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of 2-Amino-5-bromoisonicotinic Acid: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-5-bromoisonicotinic acid, a key heterocyclic intermediate in contemporary drug discovery and fine chemical synthesis. In the absence of a complete, publicly available experimental dataset, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence. We present predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, underpinned by a detailed rationale for the expected spectral features. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of this data, ensuring a self-validating framework for researchers.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyridine carboxylic acids, a structural motif of immense importance in medicinal chemistry and materials science. The unique electronic and steric arrangement of the amino, bromo, and carboxylic acid functionalities on the isonicotinic acid scaffold imparts a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream derivatives.

This guide provides an in-depth predictive analysis of the key spectroscopic signatures of this compound, followed by standardized protocols for experimental verification.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of this compound forms the basis for interpreting its spectroscopic output. The interplay of the electron-donating amino group and the electron-withdrawing and sterically bulky bromine atom and carboxylic acid group creates a distinct electronic environment on the pyridine ring.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| H-3 | ~6.8 - 7.2 | Singlet | Shielded by the adjacent electron-donating amino group. |

| H-6 | ~8.0 - 8.4 | Singlet | Deshielded due to the anisotropic effect of the pyridine nitrogen and the inductive effect of the bromine atom. |

| -NH₂ | ~6.0 - 7.0 | Broad Singlet | Exchangeable protons of the primary amine. |

| -COOH | ~12.0 - 14.0 | Broad Singlet | Highly deshielded acidic proton, subject to concentration and solvent effects. |

Causality Behind Predictions: The chemical shifts are estimated based on data for 2-aminopyridine, where the amino group strongly shields the ortho and para protons, and isonicotinic acid, where the carboxylic acid group and the ring nitrogen deshield the ring protons.[1][2][3] The bromine atom is expected to have a modest deshielding effect on the adjacent H-6 proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~158 - 162 | Strongly deshielded and attached to the electron-donating amino group. |

| C-3 | ~110 - 115 | Shielded by the adjacent amino group. |

| C-4 | ~145 - 150 | Deshielded due to attachment of the electron-withdrawing carboxylic acid group. |

| C-5 | ~105 - 110 | Attached to bromine, which has a complex shielding/deshielding effect. |

| C-6 | ~150 - 155 | Deshielded by the adjacent ring nitrogen. |

| -COOH | ~165 - 170 | Typical chemical shift for a carboxylic acid carbon. |

Causality Behind Predictions: These predictions are derived from the known ¹³C NMR data for 2-aminopyridine and isonicotinic acid.[4][5][6] The amino group at C-2 causes a significant upfield shift at C-3 and C-5 (if it were present) and a downfield shift at C-2 and C-6, relative to pyridine. The bromine at C-5 is expected to cause a significant upfield shift at the point of attachment.

Predicted FT-IR Spectrum

The FT-IR spectrum will reveal the presence of the key functional groups in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted Major FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching | Primary Amine |

| 3300 - 2500 | Broad | O-H stretching | Carboxylic Acid |

| ~1710 | Strong | C=O stretching | Carboxylic Acid |

| ~1620 | Strong | N-H bending | Primary Amine |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching | Aromatic Ring |

| ~1300 | Strong | C-O stretching | Carboxylic Acid |

| ~1250 | Strong | C-N stretching | Aryl Amine |

| ~850 | Strong | C-H out-of-plane bending | Substituted Pyridine |

| ~700 | Medium | C-Br stretching | Aryl Bromide |

Causality Behind Predictions: The predicted absorption bands are based on well-established correlation tables for infrared spectroscopy.[7][8] The broad O-H stretch of the carboxylic acid is expected to overlap with the C-H stretching region. The N-H stretches of the primary amine will appear as distinct peaks.[8] The carbonyl stretch of the carboxylic acid is a strong, characteristic band. The various ring vibrations are consistent with a substituted pyridine system.[9][10]

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 216 and 218 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

Loss of H₂O (M-18): Dehydration from the carboxylic acid group.

-

Loss of COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of Br (M-79/81): Cleavage of the carbon-bromine bond.

-

Loss of CO from the decarboxylated ion: A subsequent fragmentation step.

-

Causality Behind Predictions: The predicted fragmentation is based on the known mass spectrometric behavior of pyridine carboxylic acids and bromoaromatic compounds.[11][12] The presence of the bromine atom provides a clear isotopic signature for the molecular ion and any bromine-containing fragments.

Experimental Protocols for Spectroscopic Analysis

The following protocols are provided as a robust starting point for the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.[16][17]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction on the resulting spectra.

-

Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[18]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.[19][20][21][22]

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Label the significant peaks with their corresponding wavenumbers.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

-

Mass Spectrometry (MS)

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Ensure the sample is fully dissolved. Filtration may be necessary if any particulates are present.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.

-

For positive ion mode, the protonated molecule [M+H]⁺ will be observed. For negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.[23]

-

-

Fragmentation Analysis (MS/MS):

-

Select the molecular ion of interest as the precursor ion.

-

Perform collision-induced dissociation (CID) by applying a collision energy to fragment the precursor ion.

-

Acquire the MS/MS spectrum to observe the resulting fragment ions. This will help confirm the structure of the molecule.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, derived from a thorough analysis of analogous compounds, offer a reliable foundation for researchers in the fields of drug discovery and chemical synthesis. The detailed experimental protocols included herein provide a clear and actionable framework for the empirical validation of these predictions. By synthesizing theoretical understanding with practical, field-tested methodologies, this guide aims to accelerate research and development involving this versatile chemical intermediate.

References

- 1. Isonicotinic acid(55-22-1) 1H NMR [m.chemicalbook.com]

- 2. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 5. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 10. chimia.ch [chimia.ch]

- 11. tandfonline.com [tandfonline.com]

- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 17. academic.shu.edu [academic.shu.edu]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. jascoinc.com [jascoinc.com]

- 23. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromoisonicotinic Acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to their unique electronic properties and ability to engage in critical biological interactions. Among these, 2-Amino-5-bromoisonicotinic acid stands out as a pivotal building block, offering a trifecta of functionalities—an amino group, a carboxylic acid, and a bromine atom—that serve as versatile handles for molecular elaboration. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of steps to provide a deep, mechanistic understanding of the synthesis of this valuable intermediate. Herein, we present a field-proven, self-validating protocol, grounded in the principles of electrophilic aromatic substitution, and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: The Logic of Regioselective Bromination

The synthesis of this compound is most efficiently approached through the direct, regioselective bromination of its precursor, 2-aminoisonicotinic acid. The rationale for this strategy is rooted in the powerful directing effects of the substituents on the pyridine ring.

The amino group at the 2-position is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring, thereby increasing the electron density at the ortho (C3) and para (C5) positions and stabilizing the arenium ion intermediate.

Conversely, the carboxylic acid group at the 4-position is a deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic attack less favorable.

When both groups are present, the activating and directing influence of the amino group dominates. Of the two activated positions (ortho and para to the amino group), the C5 position is sterically more accessible than the C3 position, which is flanked by the bulky carboxylic acid group. Consequently, electrophilic attack by a brominating agent is overwhelmingly directed to the C5 position, leading to the desired product with high regioselectivity.

Synthesis of the Starting Material: 2-Aminoisonicotinic Acid

Prior to the core bromination step, a reliable supply of the starting material, 2-aminoisonicotinic acid, is essential. Several methods for its preparation have been reported. A common approach involves the nitration of pyridine-4-carboxylic acid to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine.[1] Another viable route is the substitution of a 2-halopyridine-4-carboxylic acid with an ammonia source.[1] For the purposes of this guide, we will assume the availability of commercial 2-aminoisonicotinic acid.

Core Synthesis: Direct Bromination of 2-Aminoisonicotinic Acid

This section details the primary synthetic transformation to yield this compound. The chosen methodology is an adaptation of established procedures for the bromination of similar 2-aminopyridine derivatives, ensuring a high probability of success.[2]

Reaction Scheme

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Reagents:

-

2-Aminoisonicotinic acid

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Deionized Water

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice-water bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-aminoisonicotinic acid (100 g, 0.724 mol) and glacial acetic acid (500 mL).

-

Initial Cooling: Cool the resulting suspension in an ice-water bath with continuous stirring.

-

Addition of Bromine: Slowly add liquid bromine (37.1 mL, 0.724 mol) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature of the reaction mixture below 20°C during the addition. The dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.

-

Reaction at Elevated Temperature: After the complete addition of bromine, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow solid precipitate of the product will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filtered solid with glacial acetic acid (100 mL) to remove any unreacted starting materials and impurities. Follow this with a wash of deionized water (50 mL) to remove the residual acetic acid.

-

Drying: Dry the purified solid product under vacuum to obtain this compound.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic bromination of 2-aminoisonicotinic acid.

In the presence of the acidic solvent (glacial acetic acid), the bromine molecule becomes polarized, enhancing its electrophilicity. The electron-rich pyridine ring of 2-aminoisonicotinic acid, activated by the amino group, acts as a nucleophile and attacks the electrophilic bromine atom. This attack occurs preferentially at the C5 position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a base (which can be the acetate ion from acetic acid or another molecule of the substrate) abstracts a proton from the C5 carbon, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Data Presentation: Expected Yield and Characterization

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol [3] |

| Appearance | White to light yellow solid |

| Melting Point | >300 °C (decomposes) |

| Theoretical Yield | ~157 g |

| Expected Yield | High (based on similar reactions) |

| Purity (by HPLC) | >98% |

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the six carbons in the pyridine ring and the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the presence of a bromine atom.

Safety and Handling

-

Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a bromine spill kit readily available.

-

Glacial Acetic Acid: This is a corrosive and flammable liquid. Handle with care in a fume hood and wear appropriate PPE.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion and Future Perspectives

The direct bromination of 2-aminoisonicotinic acid represents a robust and efficient strategy for the synthesis of the highly valuable building block, this compound. The regioselectivity of this transformation is governed by the powerful directing effect of the amino group, making it a predictable and reliable reaction for researchers in the pharmaceutical and chemical industries. The protocol detailed in this guide provides a solid foundation for the successful synthesis of this compound, enabling its use in the development of novel therapeutic agents and other advanced materials. Further optimization of reaction conditions, such as exploring alternative brominating agents like N-bromosuccinimide (NBS), could potentially lead to even milder and more environmentally benign synthetic routes.[4]

References

- 1. 2-Aminopyridine-4-carboxylic Acid Manufacturer & Supplier China | Properties, Uses, Safety Data, COA [pipzine-chem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-Amino-5-bromoisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromoisonicotinic acid, a halogenated pyridine derivative, is a versatile building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional scaffold, featuring an amino group, a bromo substituent, and a carboxylic acid, offers a rich platform for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its pivotal role as a precursor in the development of novel kinase inhibitors and antiviral agents. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its strategic importance in modern drug discovery are presented to serve as a valuable resource for researchers in the pharmaceutical and allied sciences.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the cornerstone of a vast array of pharmaceuticals, and pyridine-based scaffolds are particularly prominent due to their ability to engage in a variety of biological interactions. Within this class, this compound (IUPAC Name: 2-Amino-5-bromopyridine-4-carboxylic acid) has emerged as a crucial intermediate. The strategic placement of the amino, bromo, and carboxylic acid functionalities provides orthogonal handles for synthetic diversification, allowing for the systematic exploration of chemical space in drug discovery programs.

The 2-aminopyridine moiety is a well-established pharmacophore known to form key hydrogen bond interactions within the ATP-binding pockets of various kinases.[1] The bromo substituent serves as a versatile anchor for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.[2] Finally, the carboxylic acid group can be readily converted into a variety of functional groups, such as amides and esters, or can participate in salt formation to modulate the physicochemical properties of the final compound.[3] This trifecta of reactivity makes this compound a highly sought-after precursor for the synthesis of targeted therapeutics, particularly in the fields of oncology and virology.[2][4]

Physicochemical and Spectroscopic Properties

| Property | Value (for Methyl/Ethyl Ester) | Reference |

| Molecular Formula | C7H7BrN2O2 (Methyl Ester) | [2] |

| Molecular Weight | 231.05 g/mol (Methyl Ester) | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Melting Point | 180–185°C (decomposes) (Methyl Ester) | [2] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [2] |

| Predicted Density | 1.65±0.1 g/cm³ (Methyl Ester) | [2] |

Spectroscopic data for the ethyl ester of this compound provides valuable insights into the structural features of the parent acid.

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.96 (s, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 5.69 (s, 2H, NH₂), 4.36 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 165.8, 144.1, 140.3, 126.9, 118.8, 61.6, 14.2 |

The ¹H NMR spectrum clearly shows the two aromatic protons as singlets, the amino protons as a broad singlet, and the characteristic quartet and triplet of the ethyl group. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Synthesis and Purification

A definitive, step-by-step synthesis for this compound is not widely published. However, a plausible and efficient synthetic route can be devised based on established methodologies for related compounds. The most logical approach involves the hydrolysis of its corresponding methyl or ethyl ester, which can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 2-Aminoisonicotinic Acid

-

To a stirred solution of 2-aminoisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-aminoisonicotinate.

Step 2: Bromination of Methyl 2-aminoisonicotinate

-

Dissolve methyl 2-aminoisonicotinate in a suitable solvent such as chloroform or acetic acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude methyl 2-amino-5-bromoisonicotinate.

Step 3: Hydrolysis of Methyl 2-amino-5-bromoisonicotinate

-

Dissolve the crude methyl 2-amino-5-bromoisonicotinate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H, carboxylic acid O-H and C=O stretches).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.

Reactivity of this compound's functional groups.

-

The Amino Group: The 2-amino group is a nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of various side chains and the construction of fused heterocyclic systems.

-

The Bromo Group: The bromine atom at the 5-position is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).

-

The Carboxylic Acid Group: The carboxylic acid functionality can be activated and coupled with amines to form amides, a common structural motif in many drug molecules.[3] It can also be esterified to modulate solubility and pharmacokinetic properties. Common coupling reagents for amidation include HOBT/EDCI and HATU.[3]

Applications in Drug Discovery

The 2-amino-5-bromopyridine scaffold is a privileged structure in medicinal chemistry, and this compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors and antiviral compounds.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 2-aminopyridine moiety of this compound is a key hydrogen-bonding motif that can interact with the hinge region of the ATP-binding site of many kinases. The strategic derivatization of the bromo and carboxylic acid groups allows for the optimization of potency and selectivity against specific kinase targets.

Illustrative Synthetic Scheme towards a Kinase Inhibitor:

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-bromoisonicotinic acid

Introduction: The Strategic Importance of 2-Amino-5-bromoisonicotinic acid in Synthesis

This compound and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The strategic placement of the amino, carboxylic acid, and bromo functionalities on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and widely used method for forming carbon-carbon bonds, is particularly well-suited for the functionalization of this heteroaryl halide.[1][2] This reaction's tolerance of a broad range of functional groups and its typically mild reaction conditions make it an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds.[3]

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for this specific substrate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][4][7]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[4][7] The electron-rich nature of the palladium catalyst facilitates this step.[4]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. A base is crucial for this step, as it activates the organoboron compound, making it more nucleophilic.[6][1][8] The choice of base can significantly influence the reaction rate and yield.[8][9]

-

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][4]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Suzuki Coupling of this compound

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the 1,4-dioxane and water to the flask. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to approximately 3-4 with 1M HCl to precipitate the product.

-

Purification: Filter the solid product, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

-

This compound (0.5 mmol)

-

Arylboronic acid (0.6 mmol)

-

Potassium phosphate (K₃PO₄) (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.02 mmol, 4 mol%)

-

n-Butanol (4 mL)

-

Microwave vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Solvent Addition: Add n-butanol to the vial.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 20-40 minutes.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Optimization and Key Parameters

The success of a Suzuki coupling reaction with this compound often depends on the careful selection of several key parameters.

| Parameter | Common Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)[10] | The choice of catalyst depends on the reactivity of the boronic acid and the steric hindrance around the coupling site. For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands are often required.[11][12][13] |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), other phosphine ligands | When using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a ligand is necessary to form the active catalytic species. Bulky biarylphosphine ligands can enhance catalyst activity and stability.[14] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF[8] | The base activates the boronic acid for transmetalation.[6][1][8] Stronger bases can sometimes accelerate the reaction, but may not be compatible with base-sensitive functional groups.[9] Inorganic bases are generally preferred.[8] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O, n-Butanol | The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base.[15][16] |

| Temperature | Room temperature to 150 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or catalyst. Microwave heating can provide rapid and efficient heating. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature. | Ensure the catalyst is active and handled under an inert atmosphere. Thoroughly degas the reaction mixture. Screen different bases and solvents. Increase the reaction temperature or consider using microwave heating.[17][18] |

| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.[2] | Ensure rigorous degassing of the reaction mixture. Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[2] |

| Protodeborylation (Loss of Boronic Acid) | Instability of the boronic acid, especially with electron-withdrawing groups or under prolonged heating. | Use a milder base like KF. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[17] Add the boronic acid in portions throughout the reaction. |

| Difficulty in Product Purification | Co-elution with byproducts or starting materials. | Optimize the reaction to minimize byproduct formation. Explore different purification techniques such as recrystallization or alternative chromatography conditions. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of substituted aminopyridine carboxylic acids. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can efficiently generate diverse molecular scaffolds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for achieving successful and reproducible outcomes in these important synthetic transformations.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

Protocol for N-acylation of 2-Amino-5-bromoisonicotinic acid

An Application Note and Protocol for the N-Acylation of 2-Amino-5-bromoisonicotinic Acid

Introduction

The N-acylation of aminopyridines is a fundamental transformation in organic synthesis, providing a robust pathway to a diverse array of amide-containing molecules. These products are significant building blocks in the development of pharmaceuticals and agrochemicals due to the prevalence of the amide bond in biologically active compounds. This document provides a detailed protocol for the N-acylation of this compound, a versatile trifunctional building block. The presence of an amino group, a carboxylic acid, and a bromine atom on the pyridine ring allows for selective and sequential chemical modifications, making it a valuable starting material in medicinal chemistry.

This guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and provides insights into critical experimental parameters.

Reaction Principle and Mechanism

The N-acylation of this compound involves the reaction of the nucleophilic amino group with an acylating agent, typically an acyl chloride or an acid anhydride. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the carboxylic acid, which can enhance the nucleophilicity of the amino group.

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product.

Figure 1: General mechanism of N-acylation.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | CAS Number |

| This compound | ≥98% | Sigma-Aldrich | 38173-33-6 |

| Acetyl chloride | ≥98% | Sigma-Aldrich | 75-36-5 |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Reagent, ≥98.5% | Fisher Scientific | 110-54-3 |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | 7757-82-6 |

| Hydrochloric acid (HCl) | 1 M solution | VWR | 7647-01-0 |

| Saturated sodium bicarbonate (NaHCO₃) | solution | VWR | 144-55-8 |

| Brine | Saturated solution | VWR | 7647-14-5 |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acetyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a suspected carcinogen. Minimize exposure.

Experimental Protocol: N-acetylation of this compound

This protocol details the N-acetylation using acetyl chloride as the acylating agent.

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) to the flask.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Addition of Acylating Agent:

-

Slowly add acetyl chloride (1.1 eq) dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (pyridinium hydrochloride) may form.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

The reaction is complete when the starting material spot is no longer visible by TLC.

-

-

Work-up:

-

Upon completion, carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and add more DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

-

Characterization

The structure and purity of the final product, 2-acetamido-5-bromoisonicotinic acid, should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To determine the molecular weight of the product.

-

IR (Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, particularly the amide C=O and N-H stretches.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40 °C). |

| Deactivated acylating agent. | Use freshly opened or distilled acylating agent. | |

| Low Yield | Product loss during work-up. | Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps. |

| Competing side reactions. | Maintain a low temperature during the addition of the acylating agent. | |

| Difficulty in Purification | Impurities with similar polarity to the product. | Optimize the eluent system for column chromatography or try a different purification method like recrystallization. |

Conclusion

This application note provides a reliable and reproducible protocol for the N-acylation of this compound. The described methodology is a cornerstone for the synthesis of more complex molecules in drug discovery and materials science. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently synthesize the desired N-acylated products in high yield and purity.

Title: Comprehensive Analytical Characterization of 2-Amino-5-bromoisonicotinic Acid: A Multi-Technique Protocol for Pharmaceutical Intermediates

An Application Note from the Desk of a Senior Application Scientist

Abstract

2-Amino-5-bromoisonicotinic acid is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents. Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical techniques required for the robust characterization of this intermediate. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis, grounded in fundamental scientific principles and field-proven insights. The methodologies are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative